1,3:4,6-二-O-苄基-D-甘露醇

描述

Synthesis Analysis

The synthesis of 1,3:4,6-Di-O-benzylidene-D-mannitol involves protecting group chemistry, where benzylidene groups are introduced to protect the hydroxyl groups of mannitol. This allows for selective reactions to occur at other sites of the molecule. Schubert et al. (1983) demonstrated that starting from di-O-benzylidene-D-mannitol derivative, optically active glycerol derivatives can be prepared efficiently with minimal use of protecting group chemistry, exemplified by the synthesis of 2-O-alkyl glyceric acid derivatives (Schubert, Kunisch, & Welzel, 1983).

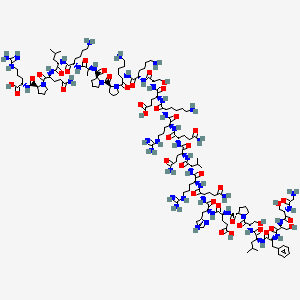

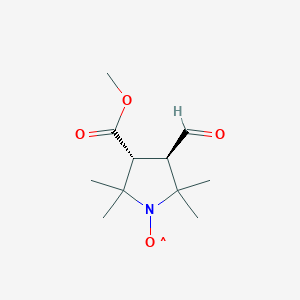

Molecular Structure Analysis

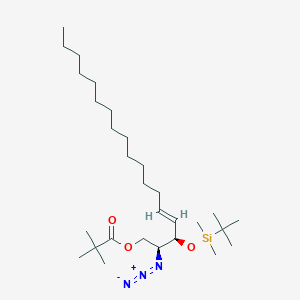

The molecular structure of 1,3:4,6-Di-O-benzylidene-D-mannitol is characterized by the presence of two benzylidene acetal groups. These groups significantly influence the compound's reactivity and physical properties. Studies have shown that these protecting groups can be strategically used to introduce further chemical modifications or to obtain specific stereochemical outcomes in synthetic pathways.

Chemical Reactions and Properties

1,3:4,6-Di-O-benzylidene-D-mannitol undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. For example, Aravind et al. (2005) explored its regioselective oxidative and reductive cleavage, demonstrating the compound's utility in synthesizing C2-symmetric chiral ligands and functionalized benzyl ethers. This showcases the compound's role in creating complex molecules with potential applications in medicinal chemistry and material science (Aravind, Mohanty, Pratap, & Baskaran, 2005).

科学研究应用

- Chiral Synthesis and Asymmetric Reduction :

- Summary of Application : “1,3:4,6-Di-O-benzylidene-D-mannitol” is used as a stable blocked sugar for chiral synthesis and asymmetric reduction . This involves the creation of chiral molecules, which are molecules that cannot be superimposed on their mirror images. Asymmetric reduction is a type of chemical reaction that transforms a molecule with no chiral centers into a molecule with one or more chiral centers with a preference for one enantiomer over the other.

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis or reduction process being carried out. Unfortunately, the sources did not provide detailed technical parameters for these processes .

- Results or Outcomes : The outcome of these processes is the production of chiral molecules, which are important in many areas of science, including drug development, as many drugs are chiral and the different enantiomers can have different effects in the body .

- Bio-Based Polycarbonates :

- Summary of Application : “1,3:4,6-Di-O-benzylidene-D-mannitol” (DBM) has been used in the synthesis of fully bio-based polycarbonates . These polycarbonates are synthesized from non-toxic and biodegradable isosorbide (ISB), which is derived from glucose . The resulting polymers have a thermal stability comparable to conventional petroleum-based polycarbonates .

- Methods of Application : DBM is copolymerized with ISB to afford fully bio-based polycarbonates . The characteristics of the resulting polymers can be modified by deprotection of the acetal group on the DBM units and subsequent post-modification with boronic acid to form boronate esters .

- Results or Outcomes : The bio-based polycarbonates can be converted to fertilizer via ammonolysis . This demonstrates a guiding principle for the design of materials based on a novel concept in which what has historically been considered waste plastic is used as a source of fertilizer .

- Dental Composites :

- Summary of Application : “1,3:4,6-Di-O-benzylidene-D-mannitol” (DBM) and its derivatives have been used in the formulation of dental composites . Dental composites are tooth-colored restorative materials used to repair tooth decay and damage .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular formulation of the dental composite. Unfortunately, the sources did not provide detailed technical parameters for these processes .

- Results or Outcomes : The outcome of these processes is the production of dental composites that can be used to restore teeth, improving both function and aesthetics .

安全和危害

1,3:4,6-Di-O-benzylidene-D-mannitol is not classified as a dangerous substance according to GHS7. However, as with all chemicals, appropriate safety measures should be taken when handling it.

未来方向

The future directions of 1,3:4,6-Di-O-benzylidene-D-mannitol are not explicitly mentioned in the search results. However, given its role in the synthesis of optically active glycerol derivatives1 and heterocyclic 2,5-dimethanol derivatives4, it may continue to find use in these and potentially other areas of organic synthesis.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.

属性

IUPAC Name |

(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEGGHPETXMRSV-NIJYPJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292783 | |

| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3:4,6-Di-O-benzylidene-D-mannitol | |

CAS RN |

28224-73-9 | |

| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28224-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3:4,6-Di-O-benzylidene-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

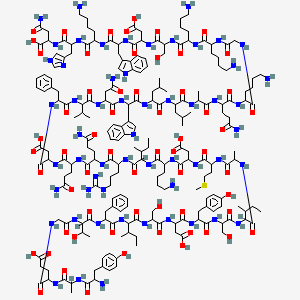

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)

![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)